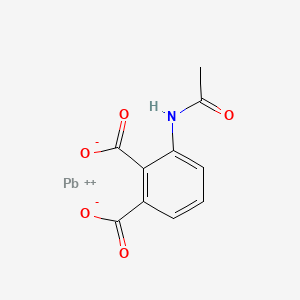
Lead 3-(acetamido)phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead 3-(acetamido)phthalate is a chemical compound with the molecular formula C10H7NO5Pb It is a lead salt of 3-(acetamido)phthalic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lead 3-(acetamido)phthalate typically involves the reaction of 3-(acetamido)phthalic acid with a lead salt, such as lead acetate. The reaction is carried out in an aqueous medium, and the product is precipitated out of the solution. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Lead 3-(acetamido)phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other lead-containing compounds.
Substitution: The compound can participate in substitution reactions where the acetamido group or other parts of the molecule are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while reduction may produce lead metal or other lead salts.
Aplicaciones Científicas De Investigación
Lead 3-(acetamido)phthalate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving lead compounds.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Lead 3-(acetamido)phthalate involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and function. It may also interact with cellular membranes and other structures, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
- Dimethyl phthalate
- Diethyl phthalate
- Dibutyl phthalate
- Butyl benzyl phthalate
- Bis(2-ethylhexyl) phthalate
Comparison: Lead 3-(acetamido)phthalate is unique due to its lead content and specific functional groups. Unlike other phthalates, which are primarily used as plasticizers, this compound has distinct chemical properties that make it suitable for specialized applications in research and industry. Its interactions with biological molecules and potential therapeutic applications also set it apart from other similar compounds.
Propiedades
Número CAS |
93839-98-6 |
|---|---|
Fórmula molecular |
C10H7NO5Pb |
Peso molecular |
428 g/mol |
Nombre IUPAC |
3-acetamidophthalate;lead(2+) |
InChI |
InChI=1S/C10H9NO5.Pb/c1-5(12)11-7-4-2-3-6(9(13)14)8(7)10(15)16;/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16);/q;+2/p-2 |
Clave InChI |
TYWBGOXMRBNEPS-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)NC1=CC=CC(=C1C(=O)[O-])C(=O)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


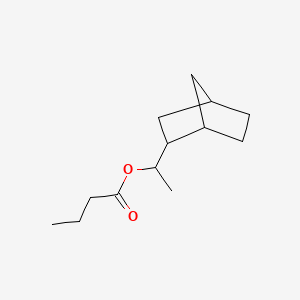

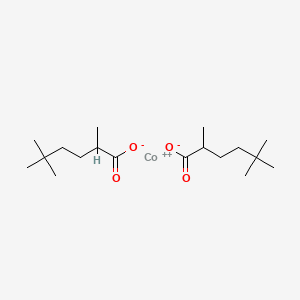
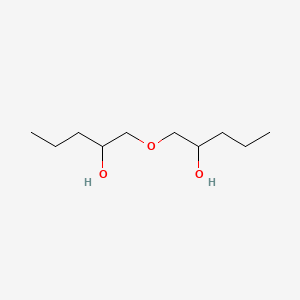
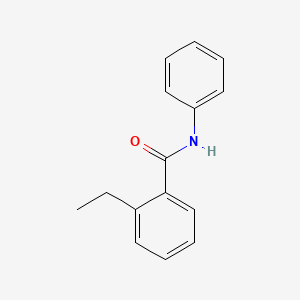

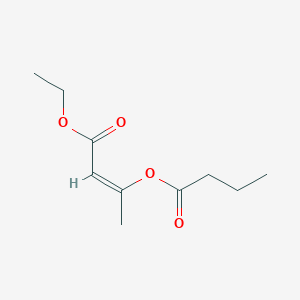

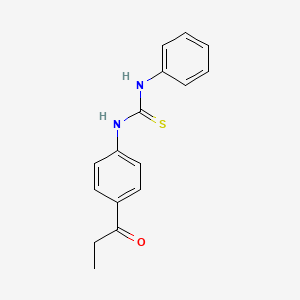
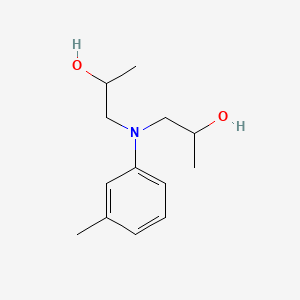

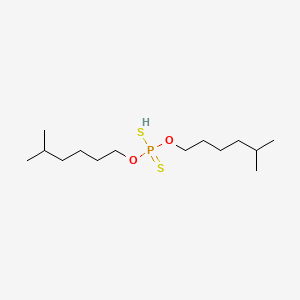
![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)

